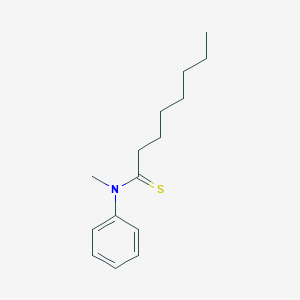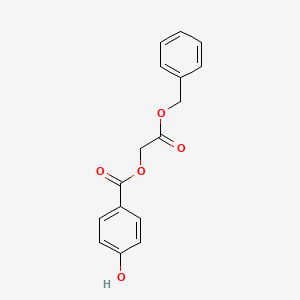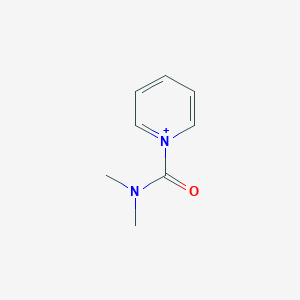![molecular formula C24H38OSn B14297923 Tributyl[5-(2-phenylethyl)furan-2-YL]stannane CAS No. 118486-96-7](/img/structure/B14297923.png)
Tributyl[5-(2-phenylethyl)furan-2-YL]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[5-(2-phenylethyl)furan-2-YL]stannane is an organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound features a furan ring substituted with a phenylethyl group and three butyl groups attached to the tin atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[5-(2-phenylethyl)furan-2-YL]stannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 50-100°C
Reagents: Organotin reagent (e.g., tributylstannane) and organic halide (e.g., 5-(2-phenylethyl)furan-2-yl halide)
Industrial Production Methods
Industrial production of organotin compounds like this compound often involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tributyl[5-(2-phenylethyl)furan-2-YL]stannane undergoes various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form simpler organotin compounds.
Substitution: The butyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or nitric acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or aryl halides in the presence of a palladium catalyst.
Major Products
Oxidation: Tin oxides and furan derivatives.
Reduction: Simpler organotin compounds and furan derivatives.
Substitution: New organotin compounds with different organic groups.
Scientific Research Applications
Tributyl[5-(2-phenylethyl)furan-2-YL]stannane has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through Stille coupling reactions.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Tributyl[5-(2-phenylethyl)furan-2-YL]stannane involves its ability to participate in cross-coupling reactions. The palladium catalyst facilitates the formation of a carbon-tin bond, which then reacts with an organic halide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(furan-2-yl)stannane
- Tributyl(4,5-dihydrofuran-2-yl)stannane
- Tributyl(5-(trifluoromethyl)furan-2-yl)stannane
Uniqueness
Tributyl[5-(2-phenylethyl)furan-2-YL]stannane is unique due to the presence of the phenylethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific organic compounds that require this unique structural feature.
Properties
CAS No. |
118486-96-7 |
|---|---|
Molecular Formula |
C24H38OSn |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
tributyl-[5-(2-phenylethyl)furan-2-yl]stannane |
InChI |
InChI=1S/C12H11O.3C4H9.Sn/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12;3*1-3-4-2;/h1-7H,8-9H2;3*1,3-4H2,2H3; |
InChI Key |
DSRUFYUWSNLXNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



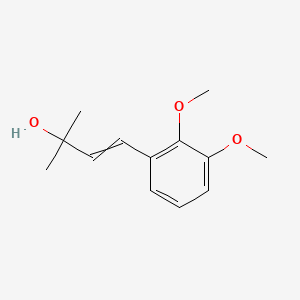
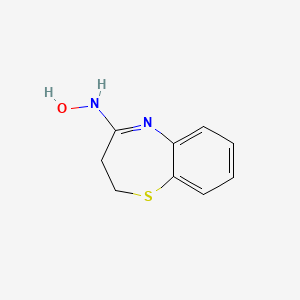
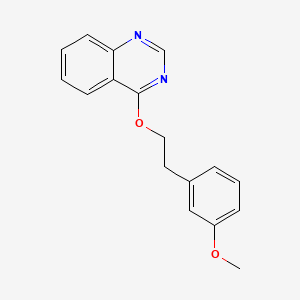
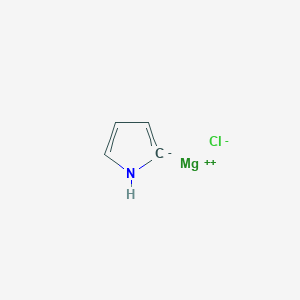
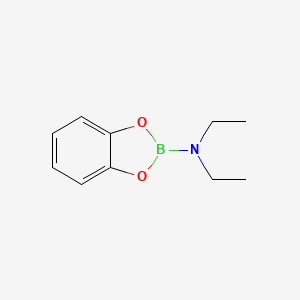
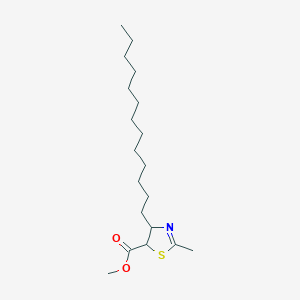
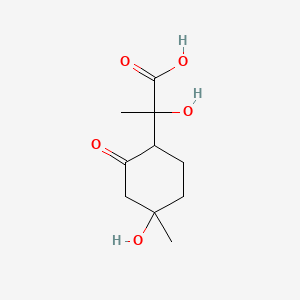
![Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-](/img/structure/B14297897.png)
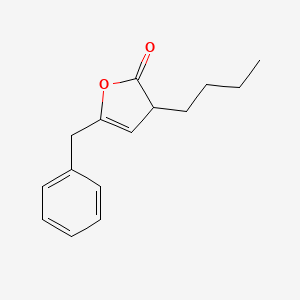
acetate](/img/structure/B14297908.png)
